molecular formula C21H32N3O6P B138669 N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid CAS No. 130365-59-2

N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid

Cat. No. B138669
M. Wt: 453.5 g/mol
InChI Key: PPOSVBCPHUZTKB-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid, also known as FEPPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FEPPA is a peptide-based molecule that has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has been extensively studied for its potential applications in various fields. One of the most significant applications of N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid is in the field of neuroscience. N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various neurological disorders, including anxiety, depression, and schizophrenia. N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has also been studied for its potential applications in cancer research. N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and prostate cancer.

Mechanism Of Action

N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid acts as a positive allosteric modulator of the mGluR5 receptor. This receptor is involved in various cellular processes, including synaptic plasticity, learning, and memory. N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid binds to a specific site on the receptor, which enhances the receptor's activity. This leads to increased calcium signaling and increased neurotransmitter release, which improves cognitive function and reduces anxiety-like behavior.

Biochemical And Physiological Effects

N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has been shown to have various biochemical and physiological effects. This compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and prostate cancer.

Advantages And Limitations For Lab Experiments

N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has several advantages for lab experiments. This compound is relatively easy to synthesize using SPPS methods, and it is stable under various conditions. N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid can be used in various assays to study the mGluR5 receptor's activity and its downstream signaling pathways. However, there are some limitations to using N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid in lab experiments. This compound is relatively expensive, and it may not be readily available in some labs. Additionally, N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid's effects on other receptors and cellular processes are not well understood, which may limit its use in some experiments.

Future Directions

There are several future directions for N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid research. One potential direction is to study N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid's effects on other receptors and cellular processes. This could lead to the development of new therapeutic agents for various diseases. Another potential direction is to study N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid's effects on different types of cancer cells. This could lead to the development of new cancer treatments that are more effective and less toxic than current therapies. Finally, future research could focus on optimizing the synthesis method for N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid to make it more accessible and cost-effective for researchers.

Synthesis Methods

N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid is a synthetic compound that can be prepared using solid-phase peptide synthesis (SPPS) methods. The SPPS method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The synthesis of N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid involves the coupling of N-phenylethylphosphonyl-glycine and proline to aminohexanoic acid. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure compound.

properties

CAS RN

130365-59-2

Product Name

N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid

Molecular Formula

C21H32N3O6P

Molecular Weight

453.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[hydroxy(2-phenylethyl)phosphoryl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C21H32N3O6P/c1-2-3-10-17(21(27)28)23-20(26)18-11-7-13-24(18)19(25)15-22-31(29,30)14-12-16-8-5-4-6-9-16/h4-6,8-9,17-18H,2-3,7,10-15H2,1H3,(H,23,26)(H,27,28)(H2,22,29,30)/t17-,18-/m0/s1

InChI Key

PPOSVBCPHUZTKB-ROUUACIJSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNP(=O)(CCC2=CC=CC=C2)O

SMILES

CCCCC(C(=O)O)NC(=O)C1CCCN1C(=O)CNP(=O)(CCC2=CC=CC=C2)O

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C1CCCN1C(=O)CNP(=O)(CCC2=CC=CC=C2)O

Other CAS RN

130365-59-2

sequence

GPX

synonyms

N-(phenylethylphosphonyl)-Gly-L-Pro-L-aminohexanoic acid
N-(phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid
phosphodiepryl 03

Origin of Product

United States

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